1-(2-Furyl)-1-butanol
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Overview
Description
1-(2-Furyl)-1-butanol is an organic compound characterized by a furan ring attached to a butanol chain
Mechanism of Action
Target of Action
1-(Furan-2-yl)butan-1-ol, also known as 1-(2-Furyl)-1-butanol, is a chiral heterocyclic alcohol . It is an important precursor for the production of pharmaceutical medicines and natural products . The primary targets of this compound are enzymes involved in the synthesis of sugar analogues, antibiotics, tirantamycines, and anticancer drugs .
Mode of Action
The compound interacts with its targets through a process known as asymmetric bioreduction . This process involves the reduction of a compound, in this case, 1-(furan-2-yl)propan-1-one, using a biocatalyst, Lactobacillus paracasei BD101 . The bioreduction results in the formation of (S)-1-(furan-2-yl)propan-1-ol with >99% conversion, >99% enantiomeric excess (ee), and 96% yield under optimized conditions .
Biochemical Pathways
The biochemical pathway involved in the action of 1-(Furan-2-yl)butan-1-ol is the asymmetric bioreduction of 1-(furan-2-yl)propan-1-one . This process is facilitated by the Lactobacillus paracasei BD101 biocatalyst . The resulting compound, (S)-1-(furan-2-yl)propan-1-ol, can be used in the production of pyranone, which is involved in the synthesis of sugar analogues, antibiotics, tirantamycines, and anticancer drugs .
Pharmacokinetics
The compound’s high conversion rate and yield in the bioreduction process suggest that it may have favorable bioavailability .
Result of Action
The result of the action of 1-(Furan-2-yl)butan-1-ol is the production of (S)-1-(furan-2-yl)propan-1-ol . This compound is a key precursor in the synthesis of various pharmaceutical medicines and natural products, including sugar analogues, antibiotics, tirantamycines, and anticancer drugs .
Action Environment
The action of 1-(Furan-2-yl)butan-1-ol is influenced by the environment in which the bioreduction process takes place. The use of the Lactobacillus paracasei BD101 biocatalyst, obtained from boza, a grain-based fermented beverage, suggests that the process occurs in a biological environment . The high conversion and yield rates achieved under optimized conditions indicate that the compound’s action, efficacy, and stability can be significantly influenced by environmental factors .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Furyl)-1-butanol can be synthesized through several methods. One common approach involves the reaction of 2-furylcarbinol with butanal in the presence of a catalyst. The reaction typically requires controlled conditions, such as specific temperatures and pH levels, to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of biorefineries. These facilities utilize biomass-derived furfural as a starting material, which undergoes catalytic hydrogenation to produce furfuryl alcohol. Subsequent reactions, including alkylation and reduction, lead to the formation of this compound .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Furyl)-1-butanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The furan ring allows for electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) and acids (e.g., sulfuric acid) facilitate substitution reactions.
Major Products:
Oxidation: Furan-2-carboxylic acid, 2-furylmethanol.
Reduction: 1-(2-Furyl)butane, 2-furylmethanol.
Substitution: Halogenated furans, alkylated furans.
Scientific Research Applications
1-(2-Furyl)-1-butanol has diverse applications in scientific research:
Comparison with Similar Compounds
Furfural: An aldehyde derivative of furan, used as a precursor for many furan-based chemicals.
Furfuryl alcohol: A primary alcohol derived from furfural, used in resin production.
2-Methylfuran: A methyl-substituted furan, used as a solvent and in organic synthesis.
Uniqueness: 1-(2-Furyl)-1-butanol stands out due to its unique combination of a furan ring and a butanol chain, providing distinct reactivity and versatility in chemical reactions compared to its analogs .
Properties
IUPAC Name |
1-(furan-2-yl)butan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-2-4-7(9)8-5-3-6-10-8/h3,5-7,9H,2,4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVQMAUXIXMFXKW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=CC=CO1)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70398981 |
Source
|
Record name | 1-(2-Furyl)-1-butanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70398981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4208-62-2 |
Source
|
Record name | 1-(2-Furyl)-1-butanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70398981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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